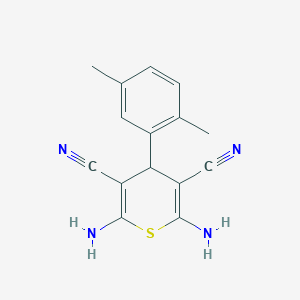

2,6-diamino-4-(2,5-dimethylphenyl)-4H-thiopyran-3,5-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Diamino-4-(2,5-dimethylphenyl)-4H-thiopyran-3,5-dicarbonitrile belongs to a class of organic compounds known for their unique chemical structures and properties. These compounds are notable for their applications in various fields of chemistry, particularly in the synthesis of heterocyclic compounds, due to their distinctive chemical and physical properties.

Synthesis Analysis

The synthesis of derivatives of 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile involves a one-pot, four-component procedure, utilizing primary amines, carbon disulfide, malononitrile, and benzylidenemalononitrile in the presence of magnetic NH2.MIL-101(Fe)/ED as a catalyst. This method provides an efficient route to produce these derivatives, highlighting the importance of metal-organic frameworks in catalyzing complex reactions (Moghaddam et al., 2022).

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile derivatives, was determined using X-ray crystallography. This technique confirmed the expected structures, providing insights into the molecular configurations that are crucial for understanding their chemical behavior and potential applications (Dyachenko & Dyachenko, 2008).

Chemical Reactions and Properties

Cross-recyclization reactions involving 4-substituted 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles have been explored, demonstrating the compound's versatility in synthesizing a range of heterocyclic compounds. These reactions highlight the compound's reactivity and its potential as a precursor in the synthesis of complex organic molecules (Dyachenko & Dyachenko, 2008).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The compound 2,6-diamino-4-(2,5-dimethylphenyl)-4H-thiopyran-3,5-dicarbonitrile is involved in various chemical synthesis processes. For instance, it reacts with isothiocyanates leading to the formation of 1-substituted 4,6-diamino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles or 4,6-diamino-2-(phenylimino)-2H-thiopyran-3,5-dicarbonitrile, depending on the conditions. These reactions have been explored through quantum-chemical modeling of the IR spectra and reaction routes of the synthesized compounds. Additionally, in silico predictive analysis of potential protein targets, compliance with bioavailability criteria, and ADMET parameters have been performed, showcasing its relevance in the field of chemistry and pharmaceuticals (Dotsenko et al., 2021).

Catalysis and Material Science

In material science, the compound has been used in the synthesis of 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitrile derivatives. This process involves a reaction between primary amines, carbon disulfide, malononitrile, and benzylidenemalononitrile in the presence of a magnetic NH2.MIL-101(Fe)/ED as a basic metal-organic framework catalyst. The structural characterization of the catalyst and the final product emphasizes the compound's significance in catalysis and material science research (Moghaddam et al., 2022).

Heterocyclic Chemistry

The compound also plays a role in the field of heterocyclic chemistry. For example, its interaction with 2-aminoethanol and (2-furyl)methylamine leads to the formation of 4-alkyl(aryl)-2,6-bis-(R-methylamino)pyridine-3,5-dicarbonitriles, showcasing its versatility in the synthesis of diverse heterocyclic compounds (Dyachenko & Rylskaya, 2013).

Pharmaceutical Research

In pharmaceutical research, the compound has been used in the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against Walker 256 carcinosarcoma in rats. This showcases its potential in the development of novel pharmaceutical agents (Grivsky et al., 1980).

Propiedades

IUPAC Name |

2,6-diamino-4-(2,5-dimethylphenyl)-4H-thiopyran-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c1-8-3-4-9(2)10(5-8)13-11(6-16)14(18)20-15(19)12(13)7-17/h3-5,13H,18-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELHEWYFZRCSOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2C(=C(SC(=C2C#N)N)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)